molecular formula C9H14ClN5 B1596873 1-carbamimidamido-N-(2-methylphenyl)methanimidamide hydrochloride CAS No. 4751-99-9

1-carbamimidamido-N-(2-methylphenyl)methanimidamide hydrochloride

Cat. No. B1596873
CAS RN: 4751-99-9
M. Wt: 227.69 g/mol
InChI Key: FILKMYZBTLMWDT-UHFFFAOYSA-N
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Description

1-Carbamimidamido-N-(2-methylphenyl)methanimidamide hydrochloride is a chemical compound with the molecular formula C10H13N5 · HCl. It is also known as methylimidazolecarboxamidine hydrochloride or MICA hydrochloride. This compound has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, biology, and chemistry.

Mechanism Of Action

The mechanism of action of 1-Carbamimidamido-N-(2-methylphenyl)methanimidamide hydrochloride is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes that are involved in the regulation of cellular processes. This inhibition may lead to the disruption of cellular processes and ultimately cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Carbamimidamido-N-(2-methylphenyl)methanimidamide hydrochloride have not been extensively studied. However, it has been shown to have some cytotoxic activity against cancer cells. It has also been shown to have antibacterial and antifungal activity.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Carbamimidamido-N-(2-methylphenyl)methanimidamide hydrochloride in lab experiments is its high purity. This ensures that the results obtained are reliable and reproducible. However, one limitation of using MICA hydrochloride is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

For the use of MICA hydrochloride in scientific research include the synthesis of new compounds, the study of its mechanism of action, and its use in drug delivery systems.

Scientific Research Applications

1-Carbamimidamido-N-(2-methylphenyl)methanimidamide hydrochloride has shown potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds that have shown biological activity. For example, it has been used to synthesize a series of imidazole-based compounds that have shown anti-cancer activity. MICA hydrochloride has also been used as a ligand in the synthesis of metal complexes that have shown antibacterial and antifungal activity.

properties

IUPAC Name

1-(diaminomethylidene)-2-(2-methylphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5.ClH/c1-6-4-2-3-5-7(6)13-9(12)14-8(10)11;/h2-5H,1H3,(H6,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILKMYZBTLMWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197178
Record name Biguanide, 1-o-tolyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-carbamimidamido-N-(2-methylphenyl)methanimidamide hydrochloride

CAS RN

4751-99-9
Record name NSC3275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Biguanide, 1-o-tolyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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